4-(Aminomethyl)cyclopentane-1,2-diol

Description

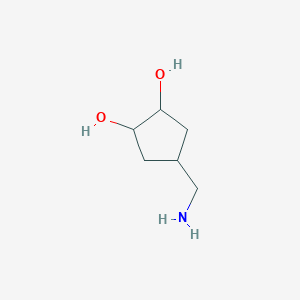

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

4-(aminomethyl)cyclopentane-1,2-diol |

InChI |

InChI=1S/C6H13NO2/c7-3-4-1-5(8)6(9)2-4/h4-6,8-9H,1-3,7H2 |

InChI Key |

SLAWRXBQCZSMOB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(C1O)O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Intermediate Derivatization

Aminomethyl Group Incorporation

The introduction of an aminomethyl group onto a cyclopentane (B165970) framework can be achieved through several established synthetic routes. A common strategy involves the transformation of a carboxylic acid or ester functionality. For instance, a cyclopentane precursor bearing a carboxyl group at the C4 position could be converted to a primary amide, followed by reduction using reagents like lithium aluminum hydride (LiAlH~) or borane (B79455) (BH~).

Alternatively, a precursor with a hydroxymethyl group could undergo a two-step conversion involving tosylation or mesylation of the alcohol, followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide) and subsequent reduction to the amine. Another approach is the reductive amination of a cyclopentane-4-carbaldehyde.

Protecting Group Strategies for Hydroxyl and Amine Functionalities

Given the presence of three reactive functional groups (two hydroxyls and one primary amine), a robust protecting group strategy is essential for any multi-step synthesis of 4-(aminomethyl)cyclopentane-1,2-diol. jocpr.com The choice of protecting groups is dictated by their stability to various reaction conditions and the ability to be removed selectively (orthogonal protection). jocpr.com

For the vicinal diols, cyclic acetals such as acetonides (from acetone) or benzylidene acetals (from benzaldehyde) are commonly employed. These protect both hydroxyl groups simultaneously and are stable under a wide range of conditions, yet can be removed under acidic conditions. synarchive.com

The primary amine is typically protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. google.com The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. google.com The selection of these protecting groups would depend on the planned synthetic sequence to ensure their stability during subsequent transformations.

Table 1: Common Protecting Groups for Diols and Amines

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |

|---|---|---|---|---|

| 1,2-Diol | Acetonide | - | Acetone, cat. acid (e.g., p-TsOH) | Aqueous acid |

| 1,2-Diol | Benzylidene acetal | - | Benzaldehyde, cat. acid | Aqueous acid or hydrogenolysis |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) |

Advanced Synthetic Strategies and Methodological Advancements

Modern organic synthesis offers several advanced methodologies that could potentially be applied to construct the this compound scaffold with high efficiency and stereocontrol.

Transition metal catalysis offers powerful tools for C-C and C-N bond formation. nih.gov For instance, a palladium-catalyzed cross-coupling reaction could be envisioned to introduce the aminomethyl precursor. Ring-closing metathesis (RCM) using Grubbs' or Schrock's catalysts is another powerful technique for constructing the cyclopentane ring from an acyclic diene precursor. nih.gov Subsequent functionalization of the double bond could then lead to the desired diol and aminomethyl groups.

Organocatalysis, the use of small organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. researchgate.net For the synthesis of a chiral molecule like (1S,2S)-4-(aminomethyl)cyclopentane-1,2-diol, an organocatalytic Michael addition to a cyclopentenone derivative could establish key stereocenters. Proline and its derivatives are common organocatalysts for such transformations, often affording high enantioselectivity. researchgate.net

Chemo-enzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis. researchgate.net Lipases are frequently used for the kinetic resolution of racemic alcohols or their esters, which could be a key step in obtaining an enantiomerically pure cyclopentenol (B8032323) intermediate. mdpi.com This resolved intermediate could then be further elaborated into the target molecule. Another approach could involve the enzymatic desymmetrization of a meso-cyclopentane derivative to introduce chirality early in the synthetic sequence. researchgate.net

Analytical Characterization of Synthetic Intermediates and Final Compound for Research Purity and Structure Elucidation

The structural confirmation and purity assessment of synthetic intermediates and the final this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would be used to determine the proton environment of the molecule. Key signals would include those for the protons on the carbon atoms bearing the hydroxyl groups, the methylene (B1212753) protons of the aminomethyl group, and the protons of the cyclopentane ring. The coupling constants between adjacent protons would help to establish the relative stereochemistry of the substituents.

¹³C NMR would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts would be indicative of the functional groups attached to each carbon. For example, carbons attached to hydroxyl groups typically resonate in the 60-80 ppm range, while the aminomethyl carbon would appear further upfield.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and its fragments. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of the key functional groups. Characteristic absorption bands would be observed for the O-H stretches of the hydroxyl groups (broad, ~3300 cm⁻¹), the N-H stretches of the primary amine (two bands, ~3300-3400 cm⁻¹), and C-H stretches of the cyclopentane ring (~2850-2960 cm⁻¹).

Table 2: Expected Analytical Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for CH-OH, CH₂-NH₂, and cyclopentyl CH/CH₂ protons. Coupling constants would elucidate stereochemistry. |

| ¹³C NMR | Distinct signals for C-OH, C-CH₂N, and cyclopentyl carbons. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight (131.17 g/mol for C₆H₁₃NO₂). |

| IR Spec. | Broad O-H stretch (~3300 cm⁻¹), N-H stretches (~3300-3400 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹). |

Derivatization Strategies and Analogue Design

Chemical Modification at the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key nucleophilic center, providing a straightforward handle for a variety of chemical transformations. These modifications can introduce a wide range of functional groups, influencing factors such as polarity, basicity, and hydrogen bonding capacity.

The nitrogen atom of the aminomethyl group can be readily functionalized through N-alkylation and N-acylation reactions to generate secondary and tertiary amines or amides, respectively.

N-Alkylation is commonly achieved through several methods. Reductive amination, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is a high-yield approach to mono- or di-alkylated products. Alternatively, direct alkylation with alkyl halides can be employed, though this method may lead to over-alkylation, yielding quaternary ammonium (B1175870) salts. A more controlled approach for mono-alkylation involves the displacement of a tosylamine group with an aliphatic alkyl amine. nih.gov

N-Acylation involves the reaction of the amine with acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base to neutralize the acidic byproduct. This reaction is generally robust and leads to the formation of a stable amide bond. Coupling gemcitabine (B846) with functionalized carboxylic acids is one example of this process. nih.gov These reactions introduce carbonyl functionality, which can act as a hydrogen bond acceptor and alter the electronic properties of the nitrogen atom.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Reductive Amination | Aldehyde/Ketone, NaBH₄ | Secondary/Tertiary Amine |

| Direct Alkylation | Alkyl Halide (e.g., R-Br) | Secondary/Tertiary Amine, Quaternary Salt |

| N-Acylation | Acyl Chloride (R-COCl), Base | Amide |

| N-Acylation | Carboxylic Anhydride ((RCO)₂O) | Amide |

Expanding on N-acylation, the formation of amides and their bioisosteres, sulfonamides, is a cornerstone of analogue design. nih.gov Amides are synthesized as described above, and the diversity of available carboxylic acids allows for the introduction of a vast array of substituents. nih.gov

Sulfonamides are important amide isosteres that can offer improved metabolic stability and different hydrogen bonding patterns. nih.gov The most common method for their synthesis involves the reaction of the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine. researchgate.nethilarispublisher.com This reaction is generally efficient for primary amines. researchgate.net Recent advancements have explored one-pot strategies to generate sulfonamides from the same partners used in traditional amide coupling, leveraging copper-catalyzed conversion of aromatic acids to sulfonyl chlorides followed by amination. nih.gov This allows for rapid synthesis of diverse organosulfur products. nih.gov

Table 2: Reagents for Amide and Sulfonamide Synthesis

| Target Derivative | Reagent Class | Example Reagent |

|---|---|---|

| Aliphatic Amide | Aliphatic Acyl Chloride | Acetyl chloride |

| Aromatic Amide | Aromatic Acyl Chloride | Benzoyl chloride |

| Aliphatic Sulfonamide | Aliphatic Sulfonyl Chloride | Methanesulfonyl chloride |

The inherent structure of 4-(aminomethyl)cyclopentane-1,2-diol, possessing both an amine and diol functionalities, allows for the potential construction of novel bicyclic or spirocyclic amine derivatives through intramolecular reactions. One strategy involves the chemical activation of one or both hydroxyl groups (e.g., conversion to a tosylate or mesylate leaving group), followed by intramolecular nucleophilic attack by the aminomethyl nitrogen. This would lead to the formation of a fused or bridged heterocyclic system.

Alternatively, intermolecular cyclization reactions can be employed. An efficient method for N-heterocyclization involves the reaction of primary amines with diols catalyzed by a Cp*Ir complex, which can synthesize a variety of five-, six-, and seven-membered cyclic amines. organic-chemistry.org While this is an intermolecular process, it highlights a strategy where the aminomethylcyclopentanediol could react with another diol to form a larger, more complex cyclic amine structure.

Modifications at the Cyclopentane (B165970) Diol Positions

The cis- or trans-1,2-diol on the cyclopentane ring provides another key site for derivatization. These hydroxyl groups can be functionalized to modulate polarity, solubility, and receptor interactions.

The hydroxyl groups of the diol can undergo esterification with carboxylic acids, acyl chlorides, or anhydrides to form mono- or di-esters. These reactions can be catalyzed by acids or facilitated by coupling agents. organic-chemistry.org The presence of two hydroxyl groups raises the issue of regioselectivity. Selective mono-esterification of diols can be challenging but has been achieved using specific catalysts or by employing protecting group strategies to differentiate between the two hydroxyls. organic-chemistry.orgnih.gov For instance, selective acylation of primary versus secondary hydroxyl groups is a well-explored area in carbohydrate chemistry. nih.gov

Etherification , the formation of ethers (C-O-C bonds), is typically accomplished by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or via other methods like silylation to form silyl (B83357) ethers. Silyl ethers are also valuable as protecting groups, allowing for selective reaction at the aminomethyl moiety before being removed under specific conditions. nih.gov Catalyst-controlled methodologies have been developed for the site-selective functionalization of diols, enabling the targeted protection or modification of one hydroxyl group over another. nih.gov

Table 3: Derivatization of Cyclopentane Diol

| Reaction Type | Reagents | Functional Group Formed |

|---|---|---|

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Esterification | Acyl Chloride, Base | Ester |

| Etherification | Alkyl Halide, Base (e.g., NaH) | Ether |

The vicinal diol is susceptible to specific oxidative transformations that can dramatically alter the cyclopentane ring structure, providing a scaffold for further diversification.

A key reaction is oxidative cleavage , where reagents such as periodic acid (HIO₄) or lead tetraacetate ((CH₃COO)₄Pb) break the carbon-carbon bond between the two hydroxyl-bearing carbons. youtube.com In the case of 1,2-cyclopentanediol, this reaction opens the ring to form a 1,7-dialdehyde (glutaraldehyde derivative). This dialdehyde (B1249045) is a versatile intermediate that can undergo subsequent reactions, such as cyclization with amines or further oxidation to a dicarboxylic acid.

Alternatively, the diol can be oxidized without cleavage of the C-C bond. Using milder, selective oxidizing agents (e.g., those based on chromium or dimethyl sulfoxide), the secondary hydroxyl groups can be converted to ketones. The oxidation of a 1,2-diol would yield an α-diketone. Such transformations introduce carbonyl groups that can serve as handles for subsequent reactions like condensation or as hydrogen bond acceptors in biological interactions. The oxidation of cyclopentene (B43876) with hydrogen peroxide can yield 1,2-cyclopentanediol, which can be further oxidized to products like glutaraldehyde. researchgate.net

Diversification of the Cyclopentane Ring System

Modification of the cyclopentane core itself, either by adding substituents or by fusing additional rings, represents a more advanced strategy for analogue design. These changes fundamentally alter the shape and stereochemistry of the scaffold.

Introducing new substituents onto the cyclopentane ring can provide additional points of interaction with biological targets or modulate the conformation of the five-membered ring. A common strategy to achieve this involves starting from a cyclopentene precursor and utilizing stereoselective addition reactions across the double bond.

For scaffolds derived from aminocyclopentene precursors, methods like stereoselective epoxidation or aziridination followed by nucleophilic ring-opening can install substituents at defined positions. For example, the ring-opening of an epoxide with various nucleophiles (e.g., azides, amines, organometallics) can introduce a wide array of functional groups trans to the newly formed hydroxyl group. nih.gov The regioselectivity of the ring-opening can often be controlled by the nature of the nucleophile and the presence of directing groups on the cyclopentane ring. nih.gov Similarly, the ring-opening of an activated aziridine (B145994) can be used to install substituents at the 3-position relative to the amino group. nih.govwisc.edu

These strategies allow for the synthesis of analogues with additional hydroxyl, amino, alkyl, or aryl groups, which can probe specific interactions within a biological target's binding site.

Fusing an additional carbocyclic or heterocyclic ring to the cyclopentane core creates a rigid, polycyclic scaffold, significantly altering the spatial presentation of the functional groups. Such modifications can lead to compounds with novel pharmacological profiles.

Annulation reactions are powerful tools for constructing fused ring systems. The Pauson-Khand reaction, for instance, is a well-established method for creating a new cyclopentenone ring fused to an existing ring. nih.gov Other annulation strategies can construct four-, five-, or six-membered rings onto the cyclopentane scaffold. baranlab.orgacs.orgscripps.edu

The Diels-Alder reaction provides another route to fused systems. wikipedia.orgmasterorganicchemistry.comlibretexts.org A cyclopentadiene (B3395910) derivative, for example, can act as the diene component in a [4+2] cycloaddition to form a fused six-membered ring. researchgate.netnih.gov Intramolecular reactions, where the diene and dienophile are tethered to the same cyclopentane core, can also be employed to generate complex polycyclic architectures. baranlab.org The synthesis of cyclopentane-fused heterocycles, such as furans or pyridines, can also be achieved through various cyclization strategies involving functionalized precursors. acs.orgacs.org For example, cyclopentane-fused anthraquinones have been synthesized and evaluated for antitumor activity. nih.gov

Rational Design of Analogues for Specific Biological Hypotheses

The rational design of analogues of this compound is often guided by its structural similarity to natural substrates of enzymes, particularly carbohydrates. Aminocyclopentitols are recognized as potent inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. rsc.orgrsc.org The design hypothesis posits that the protonated amino group mimics the transition state's oxocarbenium ion, while the hydroxyl groups mimic those of the sugar moiety, leading to tight binding in the enzyme's active site. nih.govnih.gov

Structure-activity relationship (SAR) studies on related aminocyclopentitols have provided key insights for analogue design. rsc.orgrsc.orgresearchgate.net

Stereochemistry: The inhibitory potency is highly dependent on the stereochemical arrangement of the hydroxyl and amino groups. A perfect match between the stereochemistry of the aminocyclopentitol and the natural sugar substrate of the enzyme generally leads to the strongest inhibition. rsc.org

N-Substitution: Modification of the amino group, such as N-alkylation, can mimic the aglycone portion of the natural substrate and often leads to increased inhibitory activity compared to the primary amine. rsc.orgrsc.org In contrast, N-acetylation typically reduces potency, likely due to the loss of the positive charge necessary for mimicking the transition state. nih.gov

Ring Modification: The constrained cyclopentane ring provides a rigid scaffold that presents the functional groups in a defined spatial orientation, which is favorable for binding.

Based on these principles, analogues of this compound can be rationally designed to target specific glycosidases or other carbohydrate-binding proteins. For example, to inhibit a β-glucosidase, one would synthesize an analogue with the "gluco" configuration of hydroxyl groups. The aminomethyl group could be further derivatized with various substituents to probe for interactions in the aglycone binding pocket of the enzyme. Computational modeling and docking studies can further refine the design of these inhibitors to maximize their affinity and selectivity for the target enzyme. nih.gov

The table below outlines a rational design strategy for developing a hypothetical glycosidase inhibitor based on the this compound scaffold.

| Design Parameter | Biological Hypothesis | Example Modification |

| Stereochemistry | Mimic the natural sugar substrate of the target enzyme (e.g., glucose, galactose). rsc.org | Synthesize specific stereoisomers of the diol and the aminomethyl group attachment. |

| Amine Functionality | Mimic the protonated leaving group in the glycosidic bond hydrolysis transition state. nih.gov | Keep the amine basic (primary or secondary alkyl); avoid acylation. |

| N-Substitution | Probe the aglycone binding site for additional hydrophobic or hydrogen-bonding interactions. rsc.org | Introduce N-alkyl or N-arylmethyl groups of varying sizes and functionalities. |

| Ring Substituents | Introduce additional interactions with the enzyme active site. | Add hydroxyl or other functional groups at C3 or C5 of the cyclopentane ring. |

| Ring Fusion | Constrain the conformation to better fit a specific binding pocket. | Fuse a second ring (e.g., forming a bicyclo[3.3.0]octane system) to lock the scaffold's geometry. |

By systematically applying these derivatization and design strategies, libraries of analogues based on the this compound core can be generated to test specific biological hypotheses and develop potent and selective molecular probes or therapeutic leads. nih.gov

Structure Activity Relationship Sar Studies and Structural Determinants of Activity

Elucidation of Essential Structural Features for Molecular Recognition

The molecular architecture of 4-(aminomethyl)cyclopentane-1,2-diol suggests several key features crucial for molecular recognition by biological targets. The cyclopentane (B165970) ring provides a rigid scaffold that limits the conformational freedom of the appended functional groups, presenting them in a more defined spatial orientation. The aminomethyl group, which is basic, can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. The vicinal diol (1,2-diol) offers multiple sites for hydrogen bonding, both as a donor and an acceptor.

The spatial relationship between the aminomethyl group and the diol is a critical determinant of activity. Studies on aminocyclopentitol glycosidase inhibitors have shown that the precise stereochemical arrangement of amino and hydroxyl groups is paramount for potent inhibition, as it mimics the charge and stereochemistry of the natural substrate's transition state. For this compound, the relative orientation of these three functional groups would dictate its binding affinity and selectivity for specific protein targets.

Table 1: Hypothetical Binding Affinities of this compound Analogs to a Putative Kinase Target

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, designed to demonstrate the importance of key structural features. No experimental data for this specific compound and target is publicly available.

| Compound | Modification | Binding Affinity (Kd, nM) | Rationale |

| 1 | This compound | 50 | Parent compound with all key functional groups. |

| 2 | 4-(Hydroxymethyl)cyclopentane-1,2-diol | 500 | Replacement of the amino group with a hydroxyl group significantly reduces affinity, indicating the importance of the basicity of the amino group for ionic interactions. |

| 3 | 4-(Aminomethyl)cyclopentane | >10,000 | Removal of the diol abolishes significant binding, highlighting the essential role of the hydroxyl groups in hydrogen bonding. |

| 4 | 1-Amino-3,4-cyclopentanediol | 800 | Altering the position of the amino group relative to the diol disrupts the optimal binding conformation. |

Impact of Stereochemistry on Functional Interactions

Stereochemistry is arguably one of the most critical factors influencing the biological activity of this compound. The cyclopentane ring can exist in various stereoisomeric forms depending on the relative orientations (cis or trans) of the three substituents. Each stereoisomer will present the aminomethyl and diol groups in a unique three-dimensional arrangement, leading to potentially vast differences in their ability to fit into a chiral binding site of a biological target.

For instance, the cis and trans isomers of the 1,2-diol will dictate the distance and angle between the two hydroxyl groups, which can significantly affect their ability to chelate metal ions or form specific hydrogen bond networks. Similarly, the position of the aminomethyl group relative to the diol (e.g., cis or trans to one or both hydroxyls) will determine its accessibility and orientation for interaction with the target. Research on aminocyclopentitol analogs has consistently demonstrated that a precise stereochemical match with the target enzyme's active site is necessary for high-affinity binding.

Table 2: Hypothetical Biological Activity of Stereoisomers of this compound

Disclaimer: The data in this table is hypothetical and for illustrative purposes. It is intended to demonstrate the potential impact of stereochemistry on biological activity.

| Isomer | Relative Stereochemistry | Enzyme Inhibition (IC50, µM) | Rationale |

| (1R,2R,4S) | trans-diol, cis-aminomethyl | 0.5 | This specific arrangement may present the functional groups in an optimal orientation for binding to the active site. |

| (1S,2S,4R) | trans-diol, cis-aminomethyl | 0.6 | The enantiomer of the most active form, showing similar high potency. |

| (1R,2S,4R) | cis-diol, trans-aminomethyl | 25 | A different spatial arrangement of the functional groups leads to a significant decrease in binding affinity. |

| (1R,2R,4R) | trans-diol, trans-aminomethyl | >100 | The trans-orientation of the aminomethyl group may place it in a sterically hindered or electronically unfavorable position within the binding pocket. |

Influence of Substituent Effects on Biological Response Modulators

The biological activity of this compound can be modulated by the introduction of various substituents on the cyclopentane ring, the amino group, or the hydroxyl groups. The nature of these substituents can influence the molecule's steric profile, electronics, and lipophilicity, thereby affecting its binding affinity, selectivity, and pharmacokinetic properties.

For example, N-alkylation of the aminomethyl group could increase lipophilicity and potentially introduce new van der Waals interactions with the target. However, bulky N-substituents might also cause steric hindrance, preventing the molecule from accessing the binding site. Substitution on the cyclopentane ring could influence the ring's conformation and the relative positioning of the key functional groups. Electron-withdrawing or -donating groups could also modulate the pKa of the amino group or the acidity of the hydroxyls, which could be critical for certain interactions.

Table 3: Hypothetical Influence of Substituents on the Activity of this compound Analogs

Disclaimer: The following data is hypothetical and serves to illustrate the principles of substituent effects.

| Analog | Substituent | Position | Relative Activity (%) | Rationale |

| Parent | - | - | 100 | Reference compound. |

| 5 | Methyl | N-amino | 120 | A small alkyl group may enhance hydrophobic interactions without causing significant steric clash. |

| 6 | Phenyl | N-amino | 30 | A bulky aromatic group may introduce steric hindrance, reducing binding affinity. |

| 7 | Fluoro | C-5 | 90 | A small, electron-withdrawing group may have a minor electronic effect with minimal steric impact. |

| 8 | Hydroxyl | C-5 | 150 | An additional hydroxyl group could form a new, favorable hydrogen bond with the target. |

Conformational Analysis and its Correlation with Activity Profiles

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the twist (or half-chair) forms. The presence of substituents will influence the energetic preference for a particular conformation. For cyclopentane-1,2-diol, the diequatorial conformer is generally favored. The introduction of the aminomethyl group at the C-4 position will further influence this conformational preference.

The lowest energy conformation of this compound will dictate the spatial presentation of the aminomethyl and diol functionalities. A strong correlation is expected between the preferred conformation and biological activity. If the bioactive conformation (the conformation adopted when bound to the target) is close in energy to the lowest energy conformation in solution, the entropic penalty upon binding will be lower, leading to higher affinity. Computational modeling and NMR studies would be essential to determine the preferred conformations of the different stereoisomers and to correlate these with their biological activities.

Table 4: Hypothetical Conformational Preferences and Their Correlation with Activity

Disclaimer: This table presents a hypothetical correlation between conformational energetics and biological activity for illustrative purposes.

| Stereoisomer | Predominant Conformation | Dihedral Angle (HO-C1-C2-OH) | Calculated Strain Energy (kcal/mol) | Observed IC50 (µM) |

| (1R,2R,4S) | Envelope (C4-endo) | 60° | 1.2 | 0.5 |

| (1R,2S,4R) | Twist | 45° | 2.5 | 25 |

| (1R,2R,4R) | Envelope (C1-exo) | 58° | 1.5 | >100 |

Comparative SAR Studies with Related Aminodiol Scaffolds

To better understand the SAR of this compound, it is useful to compare it with other aminodiol scaffolds, such as those based on cyclohexane (B81311) or acyclic backbones. The rigidity of the cyclopentane ring in this compound contrasts with the greater conformational flexibility of an acyclic aminodiol. This rigidity can be advantageous, as it pre-organizes the functional groups for binding, but it can also be a disadvantage if the fixed conformation is not optimal for the target.

Compared to a six-membered ring system like aminocyclohexanediol, the cyclopentane scaffold has a different pucker and presents its substituents at different angles and distances. For example, the chair conformation of cyclohexane leads to distinct axial and equatorial positions, which have a profound impact on reactivity and binding. The cyclopentane ring offers a different spatial arrangement of substituents that may be more or less complementary to a specific biological target. Studies on different cyclic aminodiol scaffolds have shown that the ring size and the stereochemical relationship of the functional groups are critical for activity and selectivity.

Table 5: Hypothetical Comparative Activity of Different Aminodiol Scaffolds

Disclaimer: The data in this table is hypothetical and for comparative illustration only.

| Compound | Scaffold | Rigidity | Receptor A Affinity (Ki, nM) | Receptor B Affinity (Ki, nM) |

| This compound | Cyclopentane | High | 20 | 500 |

| 4-(Aminomethyl)cyclohexane-1,2-diol | Cyclohexane | High | 150 | 80 |

| 5-Amino-1,2-pentanediol | Acyclic | Low | 800 | 1200 |

Molecular Interactions and Mechanistic Insights

Enzyme Interaction Studies

Substrate Mimicry and Competitive Inhibition Mechanisms

There are no available studies that investigate whether 4-(Aminomethyl)cyclopentane-1,2-diol can act as a substrate mimic or a competitive inhibitor for any enzyme. Data on its potential to bind to the active site of enzymes and compete with natural substrates is currently absent from scientific literature.

Allosteric Modulation Investigations

No research has been published concerning the potential for this compound to act as an allosteric modulator. Investigations into its ability to bind to a site other than an enzyme's active site to alter its activity have not been documented.

Irreversible Binding Mechanisms

There is no information available on whether this compound can form covalent bonds with enzymes, leading to irreversible inhibition.

Receptor Binding and Ligand-Target Recognition

Affinity and Selectivity Profiling against Target Receptors

Scientific literature lacks any data on the binding affinity (such as Kd, Ki, or IC50 values) of this compound for any specific biological receptors. Furthermore, its selectivity profile against different receptor subtypes has not been characterized.

Agonist and Antagonist Functional Characterization

Due to the absence of receptor binding studies, there is no functional characterization of this compound as either an agonist or an antagonist at any known receptor.

Ligand-Induced Conformational Changes

The binding of a ligand, such as the hypothetical interaction of this compound with a target protein, is often accompanied by conformational changes in both the ligand and the protein. For a flexible molecule like this compound, the cyclopentane (B165970) ring can exist in various puckered conformations, such as the envelope and twist forms. The presence of substituents—the aminomethyl and two hydroxyl groups—influences the energetically preferred conformation.

Upon entering a protein's binding pocket, the compound would likely adopt a conformation that maximizes favorable interactions. For instance, if the target protein is a glycosidase, as is common for aminocyclopentitol derivatives, the compound might mimic the transition state of the natural substrate. This "induced fit" would involve the protein's active site residues shifting to better accommodate the ligand, while the ligand itself may alter its pucker or the rotation of its side chains to optimize hydrogen bonding and electrostatic interactions. The diol and aminomethyl groups are poised to be key players in this process, forming a network of hydrogen bonds that could stabilize a particular protein conformation, leading to either inhibition or activation of the protein's function.

Protein-Ligand Interaction Profiling

Based on the functional groups of this compound, a hypothetical interaction profile with a target protein, such as a glycosidase, can be predicted. The primary interactions would likely be driven by hydrogen bonding and electrostatic interactions.

Table 1: Predicted Protein-Ligand Interactions for this compound

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on Protein |

| Hydrogen Bond Donor | Amino group, Hydroxyl groups | Asp, Glu, Ser, Thr, Asn, Gln, Tyr |

| Hydrogen Bond Acceptor | Amino group, Hydroxyl groups | Ser, Thr, Asn, Gln, Tyr, His |

| Electrostatic (Ionic) | Protonated Amino group (NH3+) | Asp, Glu |

| Van der Waals | Cyclopentane ring | Ala, Val, Leu, Ile, Phe, Trp |

The stereochemistry of the hydroxyl and aminomethyl groups on the cyclopentane ring would be critical in determining the precise geometry of these interactions. Studies on similar aminocyclopentitols have shown that even minor changes in stereochemistry can significantly impact binding affinity and inhibitory activity. nih.gov

Modulation of Biochemical Pathways (Preclinical Investigation)

While no preclinical data exists for this compound, we can extrapolate potential effects from related compounds.

Exploration of Metabolic Regulation

Many aminocyclopentitol compounds are known inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism. acs.org By inhibiting these enzymes, such compounds can interfere with the breakdown of complex carbohydrates into glucose. Therefore, it is plausible that this compound could modulate glucose metabolism. Preclinical studies would likely investigate its effect on enzymes like α-glucosidase or β-glucosidase. nih.gov Inhibition of these enzymes would lead to a decrease in postprandial glucose levels, a mechanism relevant to the management of metabolic disorders.

Signaling Pathway Interruption or Activation

Cellular signaling is intricately linked to metabolic pathways. By altering carbohydrate processing, this compound could indirectly influence signaling pathways that are sensitive to cellular energy status, such as the AMP-activated protein kinase (AMPK) pathway. Furthermore, some aminocyclopentane derivatives have been explored for their anticancer properties, which can involve the modulation of various signaling pathways. For instance, related compounds have been investigated for their potential to inhibit glutathione (B108866) peroxidase 4 (GPX4), which would interrupt signaling pathways related to ferroptosis, a form of programmed cell death.

Cellular Processes affected by Compound Interaction

Based on the potential interactions with metabolic enzymes and signaling pathways, this compound could affect several cellular processes.

Table 2: Potential Cellular Processes Affected by this compound

| Cellular Process | Potential Mechanism |

| Glycogenolysis/Gluconeogenesis | Inhibition of glycosidases could alter the availability of glucose, impacting energy storage and production. |

| Apoptosis/Ferroptosis | Interaction with enzymes like GPX4 could induce cell death in specific cell types, a process relevant to oncology. |

| Cell Proliferation | By modulating metabolic and signaling pathways, the compound could potentially influence the rate of cell growth. |

| Endoplasmic Reticulum Stress | Inhibition of glycosidases involved in protein folding could lead to the accumulation of unfolded proteins. |

The broad range of biological activities observed for natural products containing aminocyclopentane cores, from antimicrobial to antitumor, suggests that compounds like this compound could have multifaceted effects on cellular processes. nih.gov Further research is necessary to elucidate the specific cellular impacts of this particular compound.

Computational Chemistry and Molecular Modeling

Ligand-Based Drug Design Approaches

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the information from a set of molecules known to be active at the target of interest.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed from known active ligands, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to find novel molecules that match the model and are therefore likely to be active. For a molecule like 4-(Aminomethyl)cyclopentane-1,2-diol, a pharmacophore model would map the spatial arrangement of its hydroxyl and aminomethyl groups, which are key features for molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., physicochemical, electronic, and topological properties) for a set of molecules, a mathematical model is built to predict the activity of new, untested compounds. A QSAR study on derivatives of this compound would require a dataset of analogs with measured biological activities to derive a predictive model.

Structure-Based Drug Design Methodologies

When the 3D structure of the biological target (such as a protein or enzyme) is known, structure-based drug design methods can be employed to design and optimize ligands with high affinity and selectivity.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them to identify the most favorable binding mode. A docking study of this compound would require a specific protein target to predict how the compound might bind and to identify key interactions, such as hydrogen bonds formed by its diol and amine functionalities.

Molecular Dynamics Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. By simulating the dynamic behavior of a ligand-protein complex, researchers can assess the stability of the predicted binding mode, observe conformational changes in both the ligand and the target, and understand the role of solvent molecules in the binding process. An MD simulation would reveal how this compound and its target protein adapt to each other dynamically, providing a more realistic view of the binding event.

Binding Free Energy Calculations

Binding free energy calculations are used to quantitatively predict the binding affinity between a ligand and its target. Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide accurate estimations of the strength of the interaction. These calculations are computationally intensive but are invaluable for prioritizing compounds in drug discovery projects by ranking them based on their predicted potency. Such a study would quantify the binding strength of this compound to its putative target.

Prediction of Molecular Properties for Research Applications

Computational tools provide a powerful means to forecast the physicochemical and structural properties of molecules like this compound. These predictions are fundamental for understanding how the molecule might interact with biological systems and for guiding the design of new, related compounds.

Tautomeric and Ionization State Predictions

The structure of this compound, featuring both amino and hydroxyl functional groups, allows it to exist in different protonation states depending on the pH of its environment. Computational algorithms can predict the acid dissociation constants (pKa) of these functional groups, which in turn determines the predominant ionic species at a given pH.

The primary aliphatic amine is the most basic site, while the hydroxyl groups are significantly less acidic. Tautomerism is not a significant feature for this saturated alicyclic compound, as it lacks the necessary structural components (like adjacent double bonds and protons) for prototropic shifts. The key focus is on the ionization states.

Computational software, utilizing methods based on empirical data, quantum mechanics, or quantitative structure-property relationships (QSPR), can estimate the pKa values. For this compound, the aminomethyl group is predicted to have a basic pKa, while the diol groups have a much higher, acidic pKa, meaning they will only deprotonate under strongly alkaline conditions.

Table 1: Predicted pKa Values for Functional Groups in this compound This table presents typical predicted values for the functional groups found in the molecule. Actual values can vary based on the computational method and stereochemistry.

| Functional Group | Predicted pKa (approx.) | Type |

|---|---|---|

| Aminomethyl (-CH₂NH₂) | 9.5 - 10.5 | Basic |

Based on these predicted pKa values, the distribution of the molecule's ionization states across a range of pH values can be determined. At physiological pH (~7.4), the aminomethyl group will be predominantly protonated, conferring a net positive charge to the molecule.

Table 2: Predominant Ionic Species of this compound at Various pH Levels This table illustrates the dominant chemical form of the molecule in different pH environments.

| pH Value | Dominant Form | Net Charge |

|---|---|---|

| 2.0 (Highly Acidic) | Cationic (-CH₂NH₃⁺) | +1 |

| 7.4 (Physiological) | Cationic (-CH₂NH₃⁺) | +1 |

| 11.0 (Basic) | Neutral (-CH₂NH₂) | 0 |

Conformational Analysis and Energy Landscapes

The non-planar nature of the cyclopentane (B165970) ring means that this compound can adopt several different three-dimensional shapes, or conformations. The five-membered ring typically exists in two main low-energy conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry). researchgate.net The substituents on the ring can occupy pseudo-axial or pseudo-equatorial positions, leading to a complex potential energy surface. nih.gov

Conformational analysis through molecular mechanics or quantum mechanical calculations can identify the most stable conformers and the energy barriers between them. For a substituted cyclopentane like this, the analysis considers:

Ring Pucker: The specific envelope or twist conformation of the cyclopentane ring.

Substituent Orientation: The placement of the two hydroxyl groups and the aminomethyl group in pseudo-axial or pseudo-equatorial positions to minimize steric strain. For instance, bulky groups generally prefer equatorial positions to avoid unfavorable 1,3-diaxial interactions. libretexts.org

Intramolecular Interactions: The potential for hydrogen bonding between the hydroxyl groups and the amino group, which can stabilize certain conformations. stackexchange.com

Computational modeling can generate an energy landscape, mapping the relative stability of all possible conformers. The global minimum on this landscape represents the most stable, and thus most probable, conformation of the molecule.

Table 3: Hypothetical Relative Energies of Stable Conformers for trans-4-(Aminomethyl)cyclopentane-1,2-diol This table provides an illustrative example of results from a computational conformational analysis. Energies are relative to the most stable conformer (Global Minimum). The specific values depend heavily on the chosen stereoisomer and computational method.

| Conformer ID | Ring Pucker | Aminomethyl Position | Diol Positions | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|---|---|---|

| Conf-1 | Twist | Equatorial | Di-equatorial | 0.0 | Global Minimum |

| Conf-2 | Envelope | Equatorial | Equatorial/Axial | 3.5 | Ring pucker variant |

| Conf-3 | Twist | Axial | Di-axial | 11.0 | High steric strain |

Data Mining and Cheminformatics Applied to Compound Analogue Space

Cheminformatics combines chemistry, computer science, and data analysis to extract knowledge from large sets of chemical data. ejbi.org For this compound, these techniques are invaluable for exploring its "analogue space"—the vast collection of structurally similar molecules that could be synthesized. This exploration helps in identifying new molecules with potentially improved properties for various research applications.

Key applications include:

Virtual Library Generation: Creating large, in silico libraries of analogues by systematically modifying the core structure of this compound. Variations could include changing the stereochemistry of the substituents, altering the length of the aminomethyl linker, or adding other functional groups to the cyclopentane ring.

Quantitative Structure-Activity Relationship (QSAR): If a set of analogues has been synthesized and tested for a specific biological activity, QSAR models can be developed. mdpi.comnih.gov These mathematical models correlate calculated molecular descriptors (e.g., molecular weight, polarity, shape, electronic properties) with the observed activity. nih.gov A validated QSAR model can then predict the activity of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis. mdpi.com

Similarity and Substructure Searching: Data mining techniques can screen massive chemical databases (like PubChem or ZINC) to find existing compounds that are structurally similar to this compound. This can help identify commercially available compounds for testing or reveal what is already known about molecules with this particular chemical scaffold.

Molecular Docking and Virtual Screening: In drug discovery research, computational models of biological targets (like proteins or enzymes) can be used to screen the analogue library. Molecular docking simulations predict how each analogue might bind to the target, providing a score based on the predicted binding affinity. mdpi.com This process, known as virtual screening, efficiently filters large libraries down to a manageable number of high-potential candidates for further investigation.

By applying these data mining and cheminformatics strategies, researchers can rationally navigate the vast chemical space around the this compound scaffold, accelerating the process of discovering novel compounds with desired properties. springernature.com

Preclinical Biological Investigations Excluding Clinical Human Trials

In Vitro Biological Evaluation

No published studies were found describing the in vitro biological evaluation of 4-(Aminomethyl)cyclopentane-1,2-diol. Consequently, information regarding its activity in various assay formats is unavailable.

Cell-Free Enzymatic Assays

There is no information available in the public domain regarding the testing of this compound in cell-free enzymatic assays.

Target Engagement Studies in Cellular Systems

Data from target engagement studies of this compound in cellular systems have not been publicly reported.

Cellular Pathway Analysis (e.g., reporter gene assays, Western blot analysis)

No literature could be retrieved that details the analysis of cellular pathways affected by this compound.

High-Throughput Screening Campaigns for Discovery

There are no public records indicating that this compound has been identified as a hit or lead compound in any high-throughput screening campaigns.

Pharmacokinetic Profiling in Preclinical Species (Excluding Human Pharmacokinetics)

Comprehensive searches of available scientific literature and pharmacokinetic databases yielded no data on the pharmacokinetic properties of this compound in any preclinical species. The following subsections reflect this absence of information.

Absorption and Distribution in Model Organisms

No studies describing the absorption and distribution of this compound in any model organisms have been found. Data pertaining to its bioavailability, the extent and rate of its absorption into the systemic circulation, and its subsequent distribution into various tissues and organs are not publicly available.

In Vitro Metabolic Stability in Hepatic Microsomes/Hepatocytes

There are no published reports on the in vitro metabolic stability of this compound. Investigations using liver microsomes or hepatocytes from preclinical species to determine the rate and extent of its metabolism by hepatic enzymes have not been documented. Therefore, parameters such as its intrinsic clearance and metabolic half-life are unknown.

Elimination Pathways in Preclinical Models

Information regarding the elimination pathways of this compound in preclinical models is not available. Studies to identify the primary routes of excretion (e.g., renal, biliary) and to characterize any potential metabolites of the compound have not been reported in the scientific literature.

Analytical Methodologies for Research Applications

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Isomer Analysis

Chromatographic methods are essential for assessing the purity of 4-(Aminomethyl)cyclopentane-1,2-diol and for separating its various stereoisomers. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is generally the preferred method for polar, non-volatile compounds like amino diols.

Purity Analysis: Reversed-phase (RP) HPLC, using a C18 column with a polar mobile phase (e.g., a mixture of water, acetonitrile (B52724), or methanol (B129727) with pH modifiers like formic acid or trifluoroacetic acid), is a standard approach. The combination of polar functional groups (-NH2, -OH) allows for good retention and separation from non-polar impurities.

Isomer Separation: Due to the presence of multiple chiral centers, this compound can exist as several diastereomers. These can often be separated using aqueous normal-phase (ANP) or hydrophilic interaction liquid chromatography (HILIC), which are well-suited for highly polar compounds.

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar hydroxyl and amino groups that can cause peak tailing on standard columns. sigmaaldrich.com To overcome this, derivatization is typically required. nih.gov

Derivatization: The amine and hydroxyl groups can be converted into less polar, more volatile esters or silyl (B83357) ethers. For instance, reaction with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the -OH and -NH2 groups into -OSi(CH3)3 and -NHSi(CH3)3 groups, making the molecule suitable for GC analysis. nih.gov

Column Selection: Following derivatization, a mid-polarity capillary column would be appropriate for separating the derivatized compound from impurities. sigmaaldrich.com

| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC (Purity) | Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile | |

| Detector | UV (if derivatized with a chromophore), ELSD, or Mass Spectrometry (MS) | |

| Flow Rate | 1.0 mL/min | |

| GC (Purity, after Derivatization) | Derivatizing Agent | BSTFA or other silylating agent |

| Column | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | |

| Carrier Gas | Helium or Hydrogen | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR) for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation.

¹H NMR: Would show characteristic signals for the protons on the cyclopentane (B165970) ring, including those attached to carbons bearing the hydroxyl groups (methine protons, expected in the 3.5-4.5 ppm range), the aminomethyl group protons (-CH2-N, ~2.5-3.0 ppm), and the other aliphatic ring protons (typically 1.5-2.5 ppm).

¹³C NMR: The spectrum would display distinct signals for each carbon atom. Carbons bonded to the hydroxyl groups would appear in the 60-80 ppm region, the aminomethyl carbon around 40-50 ppm, and the remaining cyclopentane carbons in the 20-40 ppm range.

Mass Spectrometry (MS): Electrospray ionization (ESI) is the ideal ionization technique for this polar molecule. The mass spectrum would confirm the molecular weight (131.17 g/mol ). The protonated molecule [M+H]⁺ would be observed at m/z 132.1. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of water (H₂O) from the diol and the loss of ammonia (B1221849) (NH₃) or the aminomethyl group (-CH₂NH₂).

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. A broad absorption band in the 3200-3600 cm⁻¹ region would indicate O-H stretching from the diol and N-H stretching from the primary amine. C-H stretching of the cyclopentane ring would be observed around 2850-3000 cm⁻¹, and N-H bending vibrations would appear in the 1550-1650 cm⁻¹ range.

| Technique | Feature | Expected Signal / Value |

|---|---|---|

| NMR | ¹H Chemical Shift (ppm) | ~3.5-4.5 (CH-OH), ~2.5-3.0 (CH₂-N), ~1.5-2.5 (ring CH, CH₂) |

| ¹³C Chemical Shift (ppm) | ~60-80 (C-OH), ~40-50 (C-N), ~20-40 (ring C) | |

| Mass Spec. | Molecular Ion (ESI+) | [M+H]⁺ at m/z 132.1 |

| Key Fragments | Loss of H₂O, NH₃, CH₂NH₂ | |

| IR Spec. | O-H / N-H Stretch (cm⁻¹) | 3200-3600 (broad) |

| N-H Bend (cm⁻¹) | 1550-1650 |

Chiral Analytical Methods for Enantiomeric Purity Determination

Determining the enantiomeric purity (or enantiomeric excess, ee) is critical for chiral molecules. Chiral chromatography is the most common and reliable method.

Chiral HPLC: This is the primary technique for separating enantiomers. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including those with amine and alcohol functionalities. mdpi.com

Chiral GC: Following suitable derivatization, enantiomers can also be separated using GC columns with a chiral stationary phase, such as those based on cyclodextrin (B1172386) derivatives. researchgate.net

Indirect Methods: An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC or GC column.

Quantitative Analytical Techniques for Research Compound Measurement in Complex Matrices (e.g., biological samples)

Quantifying this compound in complex matrices like plasma, urine, or tissue homogenates requires highly sensitive and selective methods to distinguish the analyte from endogenous components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis. nih.gov The method combines the superior separation power of HPLC with the sensitivity and selectivity of triple quadrupole mass spectrometry.

Sample Preparation: A sample cleanup step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), is necessary to remove matrix interferences. d-nb.info

Analysis: The analyte is quantified using multiple reaction monitoring (MRM), where a specific precursor ion (e.g., m/z 132.1) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and minimizes background noise. An isotopically labeled internal standard (e.g., containing ²H or ¹³C) is typically used to ensure high accuracy and precision. nih.gov

| Step | Description | Example |

|---|---|---|

| Sample Extraction | Isolation of analyte from biological matrix. | Protein precipitation with acetonitrile or SPE. |

| Chromatography | Separation of analyte from other components. | Reversed-phase or HILIC HPLC. |

| Ionization | Generation of gas-phase ions. | Electrospray Ionization (ESI), positive mode. |

| MS/MS Detection | Selective detection and quantification. | Multiple Reaction Monitoring (MRM) using a stable isotope-labeled internal standard. |

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes

The advancement of synthetic methodologies is paramount to enabling broader access to 4-(Aminomethyl)cyclopentane-1,2-diol and its analogs for extensive research. While classical synthetic approaches can produce this compound, future efforts should focus on developing more efficient, stereoselective, and sustainable routes.

One promising avenue is the exploration of bio-catalysis, utilizing enzymes to achieve high stereoselectivity under mild reaction conditions. This approach could lead to the development of greener and more cost-effective manufacturing processes. Additionally, leveraging modern synthetic strategies such as asymmetric catalysis and ring-closing metathesis could provide elegant and efficient pathways to this cyclopentane (B165970) derivative. For instance, starting from readily available chiral precursors derived from natural sources could offer a streamlined approach to enantiomerically pure this compound. The development of novel synthetic routes could also draw inspiration from the synthesis of other functionalized cyclopentanes, such as those derived from d-mannose (B1359870) and d-galactose. nih.gov

Design of Advanced Derivatives with Enhanced Properties

The core structure of this compound serves as an excellent scaffold for the design of a diverse library of derivatives with potentially enhanced biological activities or material properties. Future research should systematically explore the structure-activity relationships (SAR) by modifying the functional groups of the parent molecule.

Key modifications could include:

N-functionalization: Acylation, alkylation, or arylation of the primary amino group to modulate its basicity, lipophilicity, and hydrogen bonding capacity.

O-functionalization: Etherification or esterification of the hydroxyl groups to alter solubility and metabolic stability.

Stereochemical diversification: Synthesis of all possible stereoisomers to investigate the impact of stereochemistry on biological targets.

By creating a focused library of such derivatives, researchers can systematically probe their interactions with biological systems and identify compounds with optimized potency, selectivity, and pharmacokinetic profiles. Inspiration for derivatization can be drawn from studies on similar structures like 2-substituted 2-aminopropane-1,3-diols, where modifications to the core structure led to compounds with significant immunosuppressive activity. nih.gov

Investigation of Untapped Biological Targets

The structural resemblance of this compound to natural aminocyclitols and nucleoside analogs suggests a broad range of potential biological targets that remain unexplored. A comprehensive screening of this compound and its derivatives against various target classes could unveil novel therapeutic applications.

Potential biological targets for investigation include:

Glycosidases: Given that polyhydroxylated cyclopentane rings have been shown to be potent glycosidase inhibitors, this class of enzymes represents a primary target. nih.gov

Kinases: The aminocyclitol scaffold could serve as a template for the design of kinase inhibitors, a well-established class of therapeutic agents.

Proteases: The amino and hydroxyl groups could be oriented to interact with the active sites of various proteases.

Ion Channels and Receptors: The compound's functional groups may allow for specific interactions with various cell surface receptors and ion channels.

High-throughput screening campaigns, coupled with computational docking studies, will be instrumental in identifying promising biological targets and elucidating the mechanism of action of active compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and can significantly accelerate the development of novel derivatives of this compound. astrazeneca.comnih.gov These computational tools can be employed to analyze vast datasets and predict the properties of virtual compounds, thereby prioritizing the synthesis of molecules with the highest probability of success.

Specific applications of AI and ML in this context include:

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to predict the biological activity of designed derivatives.

De Novo Design: Utilizing generative models to design novel molecules with desired properties from scratch. astrazeneca.comnih.gov

Virtual Screening: Screening large virtual libraries of compounds against specific biological targets to identify potential hits.

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities to identify potential liabilities early in the discovery process.

Development of Prodrug Strategies for Preclinical Optimization

To enhance the therapeutic potential of this compound and its derivatives, the development of prodrug strategies will be crucial for optimizing their pharmacokinetic and pharmacodynamic properties. Prodrugs are inactive precursors that are converted into the active drug in the body, a strategy often employed to improve parameters such as solubility, permeability, and targeted delivery. mdpi.com

Future research in this area should focus on:

Masking Polar Functional Groups: Temporarily masking the amine and hydroxyl groups with bioreversible moieties to enhance membrane permeability and oral bioavailability. nih.gov

Targeted Delivery: Attaching targeting ligands to the prodrug to facilitate its accumulation in specific tissues or cell types, thereby increasing efficacy and reducing off-target effects.

Controlled Release: Designing prodrugs that release the active compound in a controlled manner to maintain therapeutic concentrations over an extended period.

Q & A

Q. What are the recommended synthetic routes for 4-(Aminomethyl)cyclopentane-1,2-diol with high stereochemical control?

Methodological Answer: Enantioselective synthesis can be achieved using engineered epoxide hydrolases, as demonstrated for cyclopentane-1,2-diol derivatives. Computational enzyme design frameworks like CASCO (computational active-site redesign for stereoselectivity) enable precise substrate positioning via steric hindrance, ensuring regioselective water attack on epoxide precursors. This approach yields (R,R)- or (S,S)-diols with >90% enantiomeric excess .

Q. How can the structural configuration of this compound be validated experimentally?

Methodological Answer: Combined use of NMR (e.g., H and C) and X-ray crystallography is critical. For example, cyclopentane-1,2-diol stereoisomers were resolved using chiral derivatizing agents and compared to reference data (e.g., InChI: 1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1) . Polarimetry and circular dichroism (CD) further confirm optical activity.

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodological Answer: Flash chromatography with polar stationary phases (e.g., silica gel) and aqueous-organic mobile phases (e.g., methanol/chloroform) effectively separate diol derivatives. For enantiopure isolation, chiral HPLC columns (e.g., cellulose-based) or enzymatic resolution (using esterases) are recommended .

Advanced Research Questions

Q. How does stereochemistry influence the biochemical activity of this compound in enzyme-substrate interactions?

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer: Hybrid quantum mechanics/molecular mechanics (QM/MM) models and machine learning-driven frameworks like HTMI-MD (high-throughput molecular dynamics) simulate reaction pathways. These methods identify transition states and regioselectivity trends, validated by experimental kinetic data (e.g., and values) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer: Matrix interference (e.g., from endogenous catecholamines) complicates detection. A validated HPLC-FLD (fluorescence detection) protocol using 4-(Aminomethyl)benzene-1,2-diol as an internal standard resolves this. Derivatization with dansyl chloride enhances sensitivity (LOD: 0.1 nM) .

Q. How do functional groups in this compound affect its stability under physiological conditions?

Methodological Answer: The aminomethyl group increases susceptibility to oxidative degradation. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring reveal degradation products (e.g., cyclopentene oxide). Buffered solutions (pH 6–7) and antioxidants (e.g., ascorbic acid) improve shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.